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Compound of Interest

Dimethyl (2-
Compound Name:
oxopropyl)phosphonate

Cat. No.: B104374

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analytical characterization of Dimethyl (2-
oxopropyl)phosphonate and its novel derivatives. It is designed to offer an objective
comparison of their performance and properties, supported by experimental data from various
analytical techniques. This document aims to serve as a valuable resource for researchers
engaged in the synthesis, characterization, and application of this important class of
organophosphorus compounds.

Comparative Analytical Data

The following tables summarize key analytical data for Dimethyl (2-oxopropyl)phosphonate
and its derivatives, facilitating a clear comparison of their structural and spectroscopic
properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone for the structural elucidation of organophosphorus
compounds. The chemical shifts in tH, 13C, and 3P NMR provide detailed information about the

electronic environment of the nuclei.

Table 1: *H NMR Spectroscopic Data
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Chemical Shifts (6, ppm)

Compound Solvent and Coupling Constants
(J, Hz)
3.78 (d, 6H, J =11.2 Hz, P-
Dimethyl (2- cDCl OCHs), 3.16 (d, 2H,J=22.4
3
oxopropyl)phosphonate Hz, P-CHz), 2.27 (s, 3H, CO-
CHs)
4.15 (quint, 4H, J = 7.6 Hz, O-
Diethyl (2- el CH2), 3.10 (d, 2H, J = 22.8 Hz,
3
oxopropyl)phosphonate P-CHz2), 2.25 (s, 3H, CO-CHs),
1.32 (t, 6H, J = 7.2 Hz, CHs)[1]
_ , 3.81 (d, 6H, J = 12.0 Hz, P-
Dimethyl (1-diazo-2- o
Acetonitrile OCHs3), 2.25 (s, 3H, CO-CH5)

oxopropyl)phosphonate

[2]

Table 2: 13C NMR Spectroscopic Data

Chemical Shifts (6, ppm)

Compound Solvent and Coupling Constants
(J, H2)
203.2 (d, J =5.9 Hz, C=0),
Dimethyl (2- cDCl 53.0 (d, J = 6.6 Hz, P-OCH?3),
3
oxopropyl)phosphonate 42.9 (d, J =127.0 Hz, P-CH>),
30.8 (s, CO-CHs)
Diethyl (1-diazo-2- 64.1 (d, J =217 Hz, diazo
CDCls
oxopropyl)phosphonate carbon)
1-Dodecyne (synthesized 85.0, 68.2, 32.0, 29.7, 29.7,
using Ohira-Bestmann CDCls 29.5, 29.3, 28.9, 28.6, 22.8,

reagent)

18.5,14.3

Table 3: 3P NMR Spectroscopic Data
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Compound Solvent Chemical Shift (6, ppm)
Diethyl methylphosphonate CDCls ~32.9[3]

Diethyl ethylphosphonate Not specified ~30.1[3]

Diethyl isopropylphosphonate CDCls ~28.2[3]

Diethyl benzylphosphonate Not specified ~24.5[3]

Diethyl (1-diazo-2- CDClLs 11.02

oxopropyl)phosphonate

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation

pattern of compounds, aiding in their identification and structural confirmation.

Table 4: Mass Spectrometry Data

Key Fragment lons

Compound lonization Method Molecular lon (m/z)
(m/z)

Dimethyl (2- o

Electron lonization
oxopropyl)phosphonat ) 166[4] 124, 109, 85, 43[4][5]
e
Diethyl Electron lonization 180 138, 110, 93, 82, 65,
isopropylphosphonate  (El) 47, 43[6]
Diethyl Electron lonization 15 124, 110, 97, 82, 65,
methylphosphonate (ED 47[6]
Dimethyl Electron lonization

124 109, 94, 79, 63[6]

methylphosphonate (ED

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Table 5: Infrared (IR) Spectroscopy Data

Key Absorption Bands

Compound Technique .
(cm~*) and Assighments
_ 2960 (C-H stretch), 1725 (C=0
Dimethyl (2-
Gas Phase stretch), 1260 (P=0 stretch),
oxopropyl)phosphonate
1035 (P-O-C stretch)[7]
2986 (C-H stretch), 2117 (N2
Diethyl (1-diazo-2- Neat stretch), 1655 (C=0 stretch),
ea
oxopropyl)phosphonate 1260 (P=0 stretch), 1006 (P-
O-C stretch)
1192 (P=0 stretch),
General Phosphoramidates Not specified 1095/1082/1013 (P-N/P-O

stretch)[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and

comparison of analytical data.

NMR Spectroscopy

Objective: To obtain high-resolution H, 13C, and 3P NMR spectra for structural elucidation.

Materials:

 NMR spectrometer (e.g., Bruker Avance 400 MHz)

e NMR tubes

o Deuterated solvent (e.g., CDCIs3)

» Phosphonate sample

¢ Internal standard (e.g., Tetramethylsilane, TMS for *H and 13C; 85% HsPOa for 31P)
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Procedure:

o Sample Preparation: Dissolve 5-10 mg of the phosphonate derivative in approximately 0.6
mL of the deuterated solvent in an NMR tube.

e Instrument Setup:

o Insert the sample into the NMR spectrometer.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity.

o Tune and match the probe for the desired nucleus (*H, 3C, or 3'P).

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the
lower natural abundance of 13C, a larger number of scans (e.g., 1024) and a longer
relaxation delay may be required.

o 3P NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Use an
external reference of 85% H3POa.[3]

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decay (FID).

[e]

Phase correct the spectrum.

(¢]

Calibrate the chemical shift scale using the internal or external standard.

[¢]

Integrate the signals in the *H NMR spectrum.

Mass Spectrometry (Electron lonization)
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Objective: To determine the molecular weight and fragmentation pattern of the phosphonate

derivative.

Materials:

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.
Helium (carrier gas for GC)
Phosphonate sample

Solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

Sample Introduction:

o GC-MS: Dissolve a small amount of the sample in a volatile solvent and inject it into the
GC. The compound will be separated on the GC column and then introduced into the
mass spectrometer.

o Direct Insertion Probe: Place a small amount of the sample on the probe tip and insert it
directly into the ion source.

lonization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV)
to generate a molecular ion and fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, ion trap).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the compound.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the phosphonate derivative.
Materials:
o Fourier Transform Infrared (FTIR) spectrometer

o Sample holder (e.g., KBr pellets for solids, salt plates for liquids, or an Attenuated Total
Reflectance (ATR) accessory)

e Phosphonate sample
Procedure:
e Sample Preparation:

o Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or
KBr).

o KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and
press it into a thin, transparent pellet.

o ATR: Place the sample directly on the ATR crystal.

o Background Spectrum: Record a background spectrum of the empty sample holder or ATR
crystal.

o Sample Spectrum: Record the IR spectrum of the sample. The instrument will automatically
subtract the background spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups (e.g., C=0, P=0, P-O-C, C-H).

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic structure of a crystalline
phosphonate derivative.

Materials:

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

e Single-crystal X-ray diffractometer

» Suitable single crystal of the phosphonate derivative

» Cryoprotectant (if data is collected at low temperature)
Procedure:

» Crystal Growth: Grow a single crystal of suitable size and quality from an appropriate solvent
system.

e Crystal Mounting: Mount a single crystal on a goniometer head.
e Data Collection:
o Place the mounted crystal in the X-ray beam of the diffractometer.

o Collect diffraction data by rotating the crystal and recording the diffraction pattern at
various orientations. Data is often collected at low temperatures (e.g., 100 K) to minimize
thermal vibrations.

e Structure Solution and Refinement:
o Process the raw diffraction data to obtain a set of structure factors.

o Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the atomic positions.

o Refine the structural model against the experimental data to obtain the final, accurate
atomic coordinates, bond lengths, and bond angles.[9]

Visualizations: Workflows and Logical Relationships
Experimental Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the comprehensive analytical
characterization of a novel Dimethyl (2-oxopropyl)phosphonate derivative.
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Experimental Workflow for Characterization

Synthesis & Purification

Synthesis of Novel Derivative

Purification (e.g., Column Chromatography)

Spectroscopic Analysi Structural & Purity Analysis

NMR Spectroscopy Mass Spectrometry
(*H, *3C, *P) (e.g., EI-MS)

X-ray Crystallography
(if crystalline)

Purity Assessment

IR Spectroscopy (e.g., HPLC, Elemental Analysis)

Structure Elucidation

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and analytical characterization of novel
phosphonate derivatives.

Phosphonates as Enzyme Inhibitors: A Logical
Relationship

Phosphonate derivatives are recognized for their potential as enzyme inhibitors, often acting as
transition-state analogs or mimics of natural phosphate substrates.[10] The diagram below
illustrates this logical relationship, taking the inhibition of autotaxin (ATX) as an example.[11]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b104374?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9163707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4116752/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Phosphonates as Enzyme Inhibitors

Inhibition Mechanism

Phosphonate Derivative

(Phosphate Mimic)

binds to active site

Enzymatic Reaction

Inhibition of leads to Enzyme Natural Substrate
Enzyme Activity (e.g., Autotaxin) (e.g., Lysophosphatidylcholine)

is converted to

(e.g., Lysophosphatidic Acid)

Click to download full resolution via product page

Caption: Logical diagram of phosphonates acting as enzyme inhibitors by mimicking natural
substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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